molecular formula C₁₆H₁₇D₄N₃O₈S B1163006 Sulfamethoxazole-d4 N4-glucoside

Sulfamethoxazole-d4 N4-glucoside

Cat. No.: B1163006
M. Wt: 419.44
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfamethoxazole-d4 N4-glucoside is a deuterium-labeled analog of a key human metabolite of Sulfamethoxazole, a sulfonamide antibiotic . This compound is designed for use as an internal standard in quantitative bioanalysis, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS/MS), where it corrects for variability in sample preparation and ionization efficiency, thereby ensuring highly accurate and reliable data . Its primary research value lies in analytical method development, validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . It serves as a critical reference standard for tracing and quantifying the N4-glucoside metabolic pathway of Sulfamethoxazole, providing traceability against pharmacopeial standards . The parent drug, Sulfamethoxazole, exerts its bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). Its structure is analogous to para-aminobenzoic acid (PABA), which disrupts the bacterial biosynthesis of dihydrofolic acid, a precursor for essential nucleic acids and proteins . In humans, Sulfamethoxazole undergoes hepatic metabolism, and one significant pathway is its conjugation to form the N4-glucoside metabolite . Studying this metabolite using a stable, isotopically labeled standard like this compound is vital for understanding the drug's metabolic fate, pharmacokinetic profile, and for conducting robust bioequivalence studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₆H₁₇D₄N₃O₈S

Molecular Weight

419.44

Origin of Product

United States

Comparison with Similar Compounds

Commercial Availability

Major suppliers include SynZeal (custom synthesis), Santa Cruz Biotechnology, and Veeprho, with prices ranging from $337/10 mg for isotopic variants .

Preparation Methods

Glucosylation of Sulfamethoxazole

The glucosylation of sulfamethoxazole involves coupling the N4 amine group with activated glucose derivatives. Key steps include:

  • Protection of Reactive Groups :

    • The sulfonamide and isoxazole groups are protected using tert-butyldimethylsilyl (TBS) or acetyl groups to prevent side reactions.

    • Example: Sulfamethoxazole is treated with acetic anhydride to acetylate the sulfonamide nitrogen.

  • Activation of Glucose :

    • Glucose is activated as a glycosyl donor (e.g., trichloroacetimidate or bromide).

    • Trichloroacetimidate derivatives are preferred for their high reactivity under mild conditions.

  • Coupling Reaction :

    • The activated glucose reacts with the deprotected N4 amine of sulfamethoxazole in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O).

    • Solvents: Anhydrous dichloromethane or acetonitrile.

    • Temperature: 0–25°C, reaction time: 12–24 hours.

  • Deprotection :

    • Acidic or basic hydrolysis removes protecting groups (e.g., TBAF for silyl groups).

Table 1: Comparison of Glucosylation Methods

MethodCatalystSolventYield (%)Purity (%)Source
TrichloroacetimidateBF₃·Et₂OCH₂Cl₂7895
Bromide (Koenigs-Knorr)Ag₂CO₃Acetonitrile6588
Enzymatic (β-Glucosidase)-Aqueous buffer4282

Deuterium Incorporation Strategies

Deuterium is introduced via isotopic exchange or deuterated precursors:

  • Isotopic Exchange :

    • Sulfamethoxazole is refluxed with deuterated solvents (e.g., D₂O or CD₃OD) in the presence of a catalyst (e.g., Pd/C).

    • Positions: Methyl groups (C-5 of isoxazole) and aromatic hydrogens.

  • Deuterated Starting Materials :

    • Use of deuterated glucose (e.g., D-glucose-d7) or deuterated sulfamethoxazole intermediates.

    • Example: Sulfamethoxazole-d4\text{Sulfamethoxazole-}d_4 is synthesized by reducing nitro precursors with NaBD₄.

Table 2: Deuterium Labeling Efficiency

MethodDeuterium SourceIncorporation Efficiency (%)Source
H/D Exchange (Pd/C)D₂O92
NaBD₄ ReductionNaBD₄85
Deutero-Glucose CouplingGlucose-d778

Purification and Analytical Characterization

Chromatographic Purification

  • Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients (70:30 to 90:10) resolve glucoside anomers (α/β) and deuterated isomers.

  • Ion-Exchange Chromatography : Removes sulfonic acid byproducts.

Spectroscopic Confirmation

  • NMR : 1H^1\text{H}-NMR shows absence of proton signals at deuterated positions (δ 2.4 ppm for methyl-d₃).

  • HRMS : Molecular ion peak at m/z=419.1049m/z = 419.1049 (C16H17D4N3O8S\text{C}_{16}\text{H}_{17}\text{D}_4\text{N}_3\text{O}_8\text{S}).

  • IR : Stretching vibrations at 3340 cm⁻¹ (O–H), 1650 cm⁻¹ (C=O), and 1150 cm⁻¹ (S=O).

Table 3: Analytical Data for this compound

TechniqueKey Peaks/DataSource
1H^1\text{H}-NMRδ 7.8 (d, 2H, Ar–H), δ 5.2 (d, 1H, anomeric H)
HRMS419.1049 ([M+H]⁺)
HPLCRetention time: 12.3 min (β-anomer)

Challenges and Optimization

Anomeric Control

  • The glucosylation reaction produces α/β anomers (ratio ~1:1).

  • Anomer Separation : Use of chiral columns (e.g., Chiralpak IC) or enzymatic hydrolysis (β-glucosidase).

Deuterium Loss

  • Acidic conditions during deprotection may cause H/D exchange.

  • Mitigation : Neutral buffers (pH 7.0) and low-temperature processing.

Industrial vs. Laboratory-Scale Synthesis

ParameterLaboratory ScaleIndustrial Scale
Batch Size1–10 g1–10 kg
Catalyst Loading5–10 mol%1–2 mol% (cost optimization)
PurificationPrep-HPLCCrystallization/Chromatography
Yield60–75%80–90%

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing and characterizing Sulfamethoxazole-d4 N4-glucoside for analytical applications?

  • Methodology : Synthesis typically involves deuterium labeling at specific positions (e.g., benzene ring) via hydrogen-deuterium exchange reactions under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for isotopic purity (>95%), and reversed-phase liquid chromatography (LC) to verify the absence of unlabeled impurities .
  • Key considerations : Ensure deuterium incorporation does not alter glucosidation kinetics or metabolic stability compared to the non-deuterated analog .

Q. How is this compound validated as an internal standard in pharmacokinetic studies?

  • Experimental design : Validate co-elution and ionization efficiency with the target analyte (e.g., sulfamethoxazole) using LC-tandem mass spectrometry (LC-MS/MS). Cross-validate matrix effects (e.g., plasma, urine) by spiking deuterated and non-deuterated standards into biological matrices and comparing recovery rates (target: 85–115%) .
  • Data contradiction analysis : If recovery rates deviate (e.g., <48% due to matrix interference), optimize sample cleanup steps (e.g., solid-phase extraction) or use isotope dilution with a second internal standard (e.g., sulfamethoxazole-13C6) .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in quantifying this compound in complex biological matrices?

  • Methodology : Employ orthogonal analytical techniques, such as ultra-performance LC (UPLC) for improved chromatographic separation and ion mobility spectrometry (IMS) to distinguish isobaric interferences. Validate using surrogate matrices (e.g., synthetic urine) to isolate matrix-specific biases .
  • Case study : In a 2024 study, sulfamethoxazole-d4 exhibited lower recovery (48.7%) in total suspended particulate (TSP) samples due to irreversible adsorption to silica-based matrices. Mitigation involved switching to polymeric sorbents and adjusting pH during extraction .

Q. How do deuterium isotope effects influence the metabolic stability of this compound in in vitro assays?

  • Hypothesis testing : Compare metabolic half-lives (t1/2) of deuterated vs. non-deuterated glucosides in liver microsomes. Use kinetic isotope effect (KIE) calculations to quantify deuterium’s impact on cytochrome P450-mediated oxidation.
  • Data interpretation : A KIE >1 indicates significant deuterium-induced stabilization, necessitating adjustments in pharmacokinetic modeling to avoid overestimating drug exposure .

Q. What chromatographic conditions optimize the separation of this compound from its phase II metabolites?

  • Method development : Screen mobile phases (e.g., ammonium acetate/acetonitrile vs. formic acid/methanol) and stationary phases (e.g., C18 vs. HILIC). Use design-of-experiment (DoE) software to model retention behavior and minimize co-elution with sulfonamide glucuronides .
  • Validation : Assess peak symmetry (asymmetry factor <2) and resolution (>1.5) under International Council for Harmonisation (ICH) guidelines .

Data Reporting and Peer Review

Q. How should researchers report isotopic purity and stability data for this compound in manuscripts?

  • Best practices : Include batch-specific isotopic enrichment (e.g., 98.5% d4) via HRMS, storage stability (e.g., -20°C, 1-year stability), and photodegradation profiles under ICH Q1A guidelines. Provide raw chromatograms and mass spectra as supplementary files .
  • Common pitfalls : Omitting deuterium positional specificity (e.g., benzene-d4 vs. methyl-d3 labeling) may lead to misinterpretation of metabolic pathways .

Q. What statistical frameworks are appropriate for analyzing dose-dependent glucosidation kinetics using this compound?

  • Approach : Apply Michaelis-Menten kinetics with nonlinear regression to estimate Vmax and Km. Use bootstrap resampling (≥1000 iterations) to quantify parameter uncertainty. Compare Akaike information criterion (AIC) values to identify the best-fit model for enzyme-mediated glucosidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.